molecular formula C17H21N5O3S B2404974 (4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034453-26-2

(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2404974
CAS No.: 2034453-26-2
M. Wt: 375.45
InChI Key: YRKXTSIORMGLAS-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone: . This compound features a piperazine ring substituted with a pyridine-3-sulfonyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, making it a subject of interest for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridine derivatives[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... One common synthetic route includes the following steps:

  • Preparation of Piperazine Derivative: : The piperazine ring is synthesized through a reaction involving the appropriate starting materials, such as diethanolamine and chloroacetyl chloride[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

  • Introduction of Pyridine-3-sulfonyl Group: : The pyridine-3-sulfonyl group is introduced through a sulfonylation reaction, where pyridine-3-sulfonyl chloride is reacted with the piperazine derivative under controlled conditions[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

  • Formation of Tetrahydropyrazolo[1,5-a]pyridine Moiety: : The tetrahydropyrazolo[1,5-a]pyridine moiety is constructed through a cyclization reaction, often involving a 1,3-dipolar cycloaddition or a similar process[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

  • Final Condensation: : The final step involves the condensation of the piperazine-sulfonyl derivative with the tetrahydropyrazolo[1,5-a]pyridine derivative to form the target compound[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine and piperazine rings can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can occur at the sulfonyl or pyridine positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in various biological processes. The compound may exert its effects through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

This compound is similar to other piperazine and pyridine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • Piperazine derivatives: : These compounds share the piperazine ring but may have different substituents.

  • Pyridine derivatives: : These compounds contain the pyridine ring but differ in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of the piperazine ring, pyridine-3-sulfonyl group, and tetrahydropyrazolo[1,5-a]pyridine moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(4-pyridin-3-ylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h3-4,6,12-13H,1-2,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKXTSIORMGLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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